molecular formula C15H15NO4 B15482038 1-Nitro-4-(3-phenoxypropoxy)benzene CAS No. 21278-54-6

1-Nitro-4-(3-phenoxypropoxy)benzene

Cat. No.: B15482038
CAS No.: 21278-54-6
M. Wt: 273.28 g/mol
InChI Key: HZJOEFOOGWNEJW-UHFFFAOYSA-N
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Description

1-Nitro-4-(3-phenoxypropoxy)benzene is a nitro-aromatic ether compound of interest in chemical and pharmaceutical research. It features a benzene ring linked by a nitro group at the 1-position and a 3-phenoxypropoxy chain at the 4-position. This structure is characteristic of molecules studied for their potential biological activities. Nitro-aromatic compounds are frequently investigated as intermediates in organic synthesis and are known to exhibit a range of biological properties, including antimicrobial effects. The biological activity of nitro compounds is often attributed to the electron-withdrawing nature of the nitro group, which can influence the compound's interaction with biological targets, and its ability to be reduced within microbial cells, generating reactive intermediates that can lead to cell death . As a research chemical, this product is strictly for use in laboratory settings. It is intended for early discovery research, chemical synthesis, and the development of novel substances. This product is provided "as-is" for research use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. The buyer assumes all responsibility for confirming the product's identity and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21278-54-6

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

1-nitro-4-(3-phenoxypropoxy)benzene

InChI

InChI=1S/C15H15NO4/c17-16(18)13-7-9-15(10-8-13)20-12-4-11-19-14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2

InChI Key

HZJOEFOOGWNEJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Strategic Synthetic Methodologies and Chemical Derivatization of 1 Nitro 4 3 Phenoxypropoxy Benzene

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-Nitro-4-(3-phenoxypropoxy)benzene, the primary disconnection points are the ether linkages and the nitro group on the aromatic ring.

Another key disconnection involves the nitro group. This suggests that a nitration reaction could be performed on a precursor phenoxypropoxybenzene molecule. pressbooks.pubyoutube.com The choice of which disconnection to prioritize depends on the availability of starting materials and the directing effects of the substituents during the synthesis. pressbooks.pub For instance, if starting with benzene (B151609), a multi-step synthesis would be required, carefully considering the order of reactions to achieve the desired substitution pattern. libretexts.orglibretexts.org

Classical and Modern Synthetic Approaches to the this compound Skeleton

Several well-established and contemporary methods can be employed to construct the this compound framework.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Ether Formationacs.orgacs.org

Nucleophilic aromatic substitution (SNAr) is a powerful tool for forming aryl ethers, especially when the aromatic ring is activated by electron-withdrawing groups like a nitro group. libretexts.orgnumberanalytics.com In the context of synthesizing this compound, an SNAr reaction could involve the reaction of a p-nitrophenoxide with a suitable 3-phenoxypropyl halide. The nitro group at the para position strongly activates the ring towards nucleophilic attack, facilitating the displacement of a leaving group. libretexts.org

The reaction typically proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.org The choice of solvent and base is crucial for the success of SNAr reactions. acs.org

Williamson Ether Synthesis in the Construction of Phenoxypropoxy Derivatives

The Williamson ether synthesis is a classic and versatile method for preparing ethers, including phenoxypropoxy derivatives. masterorganicchemistry.comfrancis-press.comorganic-chemistry.org This SN2 reaction involves the reaction of an alkoxide with an alkyl halide. libretexts.org To synthesize this compound, one possible route is the reaction of sodium p-nitrophenoxide with 3-phenoxypropyl halide. francis-press.com

Alternatively, one could react sodium phenoxide with 1-(3-halopropoxy)-4-nitrobenzene. However, the former approach is generally preferred as primary alkyl halides are more reactive in SN2 reactions and less prone to side reactions like elimination. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in a polar aprotic solvent. numberanalytics.com

Nitration Reactions in the Synthesis of Precursor Nitroaryl Substrateslibretexts.orgnumberanalytics.com

The introduction of the nitro group onto the aromatic ring is a key step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution, specifically a nitration reaction. youtube.comyoutube.comyoutube.com The reaction involves treating the precursor, phenoxypropoxybenzene, with a nitrating agent, which is commonly a mixture of concentrated nitric acid and sulfuric acid. youtube.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+). youtube.comyoutube.com

The phenoxypropoxy group is an ortho, para-director, meaning it will direct the incoming nitro group to the positions ortho and para to it. To obtain the desired 4-nitro isomer, separation from the ortho isomer may be necessary. The reaction conditions, such as temperature, must be carefully controlled to prevent multiple nitrations. youtube.com

Advanced Catalytic Methods for the Synthesis of Analogous Nitroaromatic Ethers

Modern synthetic chemistry has seen the development of advanced catalytic methods for the formation of aryl ethers. While specific examples for this compound are not extensively documented, analogous transformations provide insight into potential catalytic approaches.

For instance, copper-catalyzed Ullmann condensation is a well-known method for synthesizing diaryl ethers and could potentially be adapted for the synthesis of nitroaromatic ethers. numberanalytics.com Palladium-catalyzed cross-coupling reactions also offer powerful alternatives for C-O bond formation. numberanalytics.com Furthermore, catalytic methods for the synthesis of atropisomeric diaryl ethers using nitroalkanes as an alkyl source have been reported, highlighting the ongoing innovation in this area. nih.gov The catalytic hydrogenation of aromatic nitro compounds is another relevant area, primarily for the synthesis of amino compounds which can be precursors to other derivatives. google.com

Functional Group Interconversion and Transformative Derivatization of this compound

The this compound molecule possesses several functional groups that can be chemically transformed to create a variety of derivatives. The most prominent functional group for interconversion is the nitro group.

The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metals in acidic media (e.g., Sn/HCl or Fe/HCl). google.com This resulting aniline (B41778) derivative opens up a vast array of further derivatization possibilities. For example, the amino group can be diazotized and subsequently replaced by a wide range of other functional groups (Sandmeyer reaction), or it can be acylated, alkylated, or used in the formation of azo compounds.

The ether linkages, while generally stable, could potentially be cleaved under harsh conditions, such as with strong acids like HBr or HI. The aromatic rings can undergo further electrophilic substitution reactions, although the existing substituents will influence the position of the new group.

Chemoselective Reduction of the Nitro Group to Amino Functionality

The reduction of a nitroaromatic compound to its corresponding aniline is a fundamental transformation in organic chemistry, providing a gateway to a wide array of further chemical modifications. In the case of this compound, the primary challenge lies in the chemoselective reduction of the nitro group to an amino functionality without cleaving the ether linkages or hydrogenating the aromatic rings.

A variety of reducing agents and methodologies are available for this purpose, each with its own set of advantages and limitations. Catalytic hydrogenation is a widely employed method, often utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. libretexts.org The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, and solvent) is crucial to ensure high selectivity. For instance, careful control of these parameters can prevent the over-reduction of the aromatic rings.

An alternative to catalytic hydrogenation involves the use of metal-based reducing agents in acidic media, such as iron, tin, or zinc. masterorganicchemistry.com The Bechamp reduction, using iron filings in acidic water, is a classic method that is often effective for the selective reduction of nitroarenes. Similarly, tin(II) chloride in concentrated hydrochloric acid is a reliable reagent for this transformation. libretexts.org These methods are particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.

More contemporary and milder methods include the use of sodium borohydride (B1222165) in the presence of a transition metal catalyst, such as nickel(II) chloride or cobalt(II) chloride. khanacademy.org While sodium borohydride alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by these additives, allowing for the selective reduction under milder conditions. khanacademy.org Furthermore, transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst like Pd/C, offers another gentle and effective route to the desired aniline, 4-(3-phenoxypropoxy)aniline.

The successful chemoselective reduction yields 4-(3-phenoxypropoxy)aniline, a versatile intermediate. The resulting primary amine can then undergo a plethora of subsequent reactions, including diazotization to form diazonium salts, which are themselves valuable precursors for introducing a wide range of substituents onto the aromatic ring. libretexts.org

Modifications and Elaboration of the Phenoxypropoxy Side Chain

The phenoxypropoxy side chain of this compound offers several avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into reactions involving the ether linkages and functionalization of the propyl chain.

Cleavage of the Ether Linkage:

The ether bonds in the phenoxypropoxy group are generally stable but can be cleaved under harsh conditions, typically involving strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). nih.govnih.gov The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. nih.gov In the case of this compound, this would lead to the formation of a phenol (B47542) and a halogenated propylbenzene (B89791) derivative. The regioselectivity of the cleavage would depend on the specific reaction conditions and the relative stability of potential carbocation intermediates. nih.gov For instance, cleavage of the ether bond between the phenoxy group and the propyl chain would yield phenol and 1-(3-bromopropoxy)-4-nitrobenzene.

Reactions of the Propyl Chain:

The three-carbon propyl chain provides a scaffold for introducing additional functionality. While the parent compound lacks easily activated positions on the propyl chain, derivatives could be designed to facilitate further reactions. For example, if a hydroxyl group were present on the propyl chain, it could be oxidized to a ketone or a carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions.

Benzylic Oxidation:

While this compound itself does not possess a benzylic carbon with a hydrogen atom, it is a relevant reaction for related structures. If an alkyl group were attached to either of the benzene rings, it could undergo side-chain oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can convert a benzylic C-H bond to a carboxylic acid. This reaction is highly specific to the benzylic position due to the resonance stabilization of the intermediate.

Principles of Green Chemistry and Sustainable Synthesis in Related Chemical Systems

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis of this compound and its derivatives, particularly concerning the formation of the ether linkage and the reduction of the nitro group.

Sustainable Ether Synthesis:

The traditional Williamson ether synthesis, a common method for forming ether linkages, often involves the use of stoichiometric amounts of strong bases and potentially hazardous alkylating agents, leading to significant salt waste. Greener alternatives are being actively explored. One approach is the catalytic Williamson ether synthesis (CWES), which can be performed at high temperatures using weaker alkylating agents like alcohols or esters, thereby avoiding the production of large amounts of salt. Another sustainable approach involves the use of phase-transfer catalysts, which can enhance reaction rates and allow for the use of less hazardous solvents and milder reaction conditions.

The use of environmentally benign solvents is another key aspect of green chemistry. nih.gov Replacing volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of a synthesis. nih.gov For instance, developing methodologies for ether synthesis in aqueous media is a major goal in sustainable chemistry.

Greener Reduction of Nitro Compounds:

As discussed in section 2.4.1, many methods for nitro group reduction exist. From a green chemistry perspective, catalytic methods are generally preferred over stoichiometric reductions due to higher atom economy and reduced waste generation. Catalytic hydrogenation, especially with recyclable catalysts, is a prime example of a green reduction method. The use of transfer hydrogenation with non-hazardous hydrogen donors like ammonium formate also aligns with green chemistry principles.

Photocatalysis represents a promising and sustainable approach for the reduction of nitroaromatics. This technique utilizes light energy to drive the chemical reaction, often under ambient conditions, and can employ semiconductor photocatalysts, reducing the need for harsh reagents and high temperatures. The development of efficient and recyclable photocatalysts is an active area of research aimed at making this technology more industrially viable.

By integrating these green chemistry principles into the synthetic routes for this compound and its derivatives, chemists can develop more sustainable and environmentally responsible processes.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Nitro 4 3 Phenoxypropoxy Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution ¹H and ¹³C NMR spectroscopy would serve as the primary tool for verifying the covalent framework of 1-Nitro-4-(3-phenoxypropoxy)benzene. The expected spectra are characterized by distinct signals for the two aromatic rings and the propyl linker. The electron-withdrawing nitro group will significantly deshield the protons and carbons of the nitrophenyl ring, shifting them downfield compared to the unsubstituted phenoxy ring.

The predicted ¹H NMR spectrum would show two sets of aromatic signals. The protons on the nitrophenyl ring (H-2/H-6 and H-3/H-5) are expected to appear as two distinct doublets due to the strong para-substitution effect. Protons H-3 and H-5, adjacent to the powerfully electron-withdrawing nitro group, would be the most deshielded aromatic protons. stackexchange.com The protons of the phenoxy group would present more complex splitting, appearing as a triplet for the para-proton (H-4') and overlapping doublets or triplets for the ortho- (H-2'/H-6') and meta-protons (H-3'/H-5'). The aliphatic propoxy chain would exhibit three distinct signals: two triplets for the methylene (B1212753) groups adjacent to the oxygen atoms (H-1 and H-3) and a multiplet (likely a pentet or sextet) for the central methylene group (H-2). The protons at H-1, being attached to the carbon bonded to the electron-deficient nitrophenoxy group, are predicted to be the most downfield of the aliphatic signals. libretexts.orglibretexts.org

The ¹³C NMR spectrum would complement this by showing the expected number of carbon signals. The carbons of the nitrophenyl ring would be significantly shifted downfield, with the carbon bearing the nitro group (C-4) and the ipso-carbon (C-1) being most affected. Carbons of the phenoxy ring would appear at more typical aromatic chemical shifts. The three aliphatic carbons would be found in the upfield region, with their shifts influenced by the adjacent oxygen atoms. libretexts.orglibretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C-1-~163
C-2 / C-66.95 - 7.10 (d)~115
C-3 / C-58.15 - 8.25 (d)~126
C-4-~142
O-CH₂ (H-1)4.20 - 4.30 (t)~68
-CH₂- (H-2)2.10 - 2.25 (p)~29
O-CH₂ (H-3)4.05 - 4.15 (t)~66
C-1'-~158
C-2' / C-6'6.90 - 7.00 (d)~114
C-3' / C-5'7.25 - 7.35 (t)~130
C-4'6.85 - 6.95 (t)~121

Note: Predicted values are based on typical shifts for p-nitrophenyl ethers and aryl propyl ethers. 'd' denotes doublet, 't' denotes triplet, 'p' denotes pentet.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

To move from predicted shifts to a definitive assignment, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key expected correlations would include the coupling between the adjacent aliphatic protons of the propoxy chain (H-1 with H-2, and H-2 with H-3). It would also confirm the through-bond connectivities within the aromatic rings, for instance, between H-2/H-6 and H-3/H-5 on the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It would be used to unambiguously assign each carbon signal based on the already assigned proton signals. For example, the proton signal predicted around 4.25 ppm would show a cross-peak to the carbon signal around 68 ppm, confirming the C-1/H-1 assignment.

From the H-1 protons to the ipso-carbon of the nitrophenyl ring (C-1), confirming the ether linkage at that side.

From the H-3 protons to the ipso-carbon of the phenoxy ring (C-1'), confirming the other end of the ether linkage.

From the aromatic protons H-2/H-6 to C-4 (bearing the nitro group) and C-1 (bearing the propoxy group).

Expected Key 2D NMR Correlations

Experiment Anchor Proton(s) Expected Correlation(s) Information Gained
COSY H-1H-2Propoxy chain connectivity
H-2H-1, H-3Propoxy chain connectivity
H-3'/H-5'H-2'/H-6', H-4'Phenoxy ring connectivity
HSQC H-1C-1C-H one-bond connectivities
H-3/H-5C-3/C-5C-H one-bond connectivities
HMBC H-1C-1, C-2Linkage of propoxy to nitrophenyl ring
H-3C-1', C-2'/C-6'Linkage of propoxy to phenoxy ring
H-2/H-6C-4Position relative to nitro group

Conformational Analysis via Variable Temperature NMR and Coupling Constant Interpretations

The flexible three-carbon propoxy bridge allows for significant conformational freedom. Variable Temperature (VT) NMR studies would provide insight into the dynamics of this chain. At room temperature, if the rotation around the C-C and C-O bonds is fast on the NMR timescale, sharp signals would be observed, representing an average conformation. Upon cooling, if the energy barrier to rotation is significant, one might observe peak broadening, decoalescence, and eventual sharpening into multiple signals corresponding to distinct, slowly interconverting conformers.

Furthermore, a detailed analysis of the three-bond proton-proton coupling constants (³JHH) for the propoxy chain protons (H-1, H-2, and H-3) could provide information about the preferred dihedral angles, as described by the Karplus equation. By measuring these couplings, one could infer the predominant rotameric state (e.g., anti vs. gauche) of the C1-C2 and C2-C3 bonds, offering a glimpse into the chain's preferred conformation in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Fingerprinting

The IR and Raman spectra would provide a rapid and definitive fingerprint of the functional groups present. The most prominent features would be those from the nitro group, the aromatic rings, and the ether linkage.

The IR spectrum would be dominated by two very strong absorption bands characteristic of the nitro group: the asymmetric stretch (νas) and the symmetric stretch (νs). blogspot.com The aromatic nature of the molecule would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. spectroscopyonline.com The crucial C-O-C stretching of the diaryl ether functionality would manifest as strong bands in the fingerprint region. libretexts.org

Raman spectroscopy would be complementary, with the symmetric nitro stretch and the aromatic ring breathing modes typically showing strong signals.

Predicted Vibrational Frequencies

Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman) Assignment
3120 - 3050MediumMediumAromatic C-H Stretch
2960 - 2850MediumMediumAliphatic C-H Stretch
~1595StrongStrongAromatic C=C Stretch
~1525Very StrongMediumNO₂ Asymmetric Stretch
~1490StrongStrongAromatic C=C Stretch
~1345Very StrongStrongNO₂ Symmetric Stretch
~1240StrongMediumAryl-O Asymmetric Stretch (C-O-C)
~1110StrongWeakAlkyl-O Symmetric Stretch (C-O-C)
~850StrongWeakC-H Out-of-plane bend (para-subst.)

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characteristics and Electronic Transitions

The UV-Vis spectrum of this compound would be dictated primarily by the p-nitrophenyl ether chromophore. The phenoxypropoxy group acts as an auxochrome, modifying the primary electronic transitions of the nitrobenzene (B124822) core.

The spectrum is expected to show at least two main absorption bands. A very intense band is predicted in the UV region, corresponding to a π → π* transition within the conjugated system of the nitro-substituted benzene (B151609) ring. A second, much weaker band, potentially appearing as a shoulder on the main absorption peak, would be attributable to the n → π* transition, involving the non-bonding electrons on the oxygen atoms of the nitro group. researchgate.net The ether oxygen atom, through its lone pair electrons, would be expected to cause a slight red-shift (bathochromic shift) of these absorptions compared to nitrobenzene itself. nist.gov

Predicted UV-Vis Absorption Data (in a non-polar solvent)

Predicted λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Type Chromophore
~260 - 270> 10,000π → πNitrophenyl ring
~300 - 320< 1,000n → πNitro group

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition Verification

HRMS is the definitive technique for confirming the elemental composition of a molecule. For this compound, with a molecular formula of C₁₅H₁₅NO₄, the calculated monoisotopic mass would be compared against the experimentally measured value. An agreement within a few parts per million (ppm) would provide unequivocal verification of the formula.

In addition to exact mass, the fragmentation pattern from techniques like electron ionization (EI-MS) would provide structural confirmation. The molecule would be expected to fragment at the weakest bonds, primarily the ether linkages.

Predicted Mass Spectrometry Data

Measurement Predicted Value Information
Molecular Formula C₁₅H₁₅NO₄-
Calculated Exact Mass 273.10011For [M]⁺
HRMS [M+H]⁺ 274.10739Verification of elemental composition
Major Fragment (m/z) 180[M - C₆H₅O]⁺, cleavage of phenoxy group
Major Fragment (m/z) 138[O₂NC₆H₄O]⁺, cleavage of propyl chain
Major Fragment (m/z) 93[C₆H₅O]⁺, phenoxy cation
Major Fragment (m/z) 77[C₆H₅]⁺, phenyl cation

X-Ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the ultimate, unambiguous structural determination in the solid state. This technique would yield a three-dimensional model of the molecule with precise atomic coordinates.

The key structural parameters that would be determined include:

Bond Lengths and Angles: Definitive values for all bonds, confirming, for example, the partial double bond character of the C-NO₂ bond and the geometry of the ether linkages.

Conformation: The precise solid-state conformation of the flexible propoxy chain, including the exact torsion angles around the C1-C2, C2-C3, C-O(Ar), and C-O(Alkyl) bonds.

Planarity and Ring Orientations: The degree of planarity of the two aromatic rings and their relative orientation to each other. In related diaryl ether structures, the rings are often twisted out of a common plane. nih.gov

While no crystal structure for the title compound is available, the analysis of related molecules like 1-nitro-4-(4-nitrophenoxy)benzene reveals a twisted V-shape with significant inclination between the aromatic rings and intermolecular C-H···O hydrogen bonds that dictate the three-dimensional structure. nih.gov A similar level of detailed insight would be expected for this compound.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

In the absence of a determined crystal structure for this compound, we can look to its simpler analogue, 4-nitrophenyl phenyl ether (1-nitro-4-phenoxybenzene), for which crystallographic data is available (CCDC Number: 265015). nih.gov The analysis of this and other related structures provides a foundation for understanding the probable interactions governing the crystal lattice of the title compound.

The crystal packing of nitroaromatic ethers is typically influenced by a combination of weak intermolecular interactions, including C–H···O hydrogen bonds, C-H···π interactions, and π–π stacking. The nitro group, with its high polarity and electron-withdrawing nature, plays a crucial role in directing these interactions. nih.gov The oxygen atoms of the nitro group are effective hydrogen bond acceptors, often engaging in multiple C–H···O interactions with neighboring molecules. nih.govrsc.org These interactions, though weak individually, collectively contribute to the stability of the crystal lattice.

In a related compound, a polymorph of 1-nitro-4-(4-nitrophenoxy)benzene, the molecules are linked by C—H⋯O hydrogen bonds, forming a three-dimensional structure. nih.gov The nitro groups in this structure are slightly twisted out of the plane of the benzene rings to which they are attached. nih.gov This twisting is a common feature in nitroaromatic compounds and arises from a balance between conjugative effects, which favor planarity, and steric hindrance from adjacent parts of the molecule or from crystal packing forces. acs.org

A hypothetical model of the crystal packing of this compound would likely involve layers or chains of molecules held together by C–H···O hydrogen bonds involving the nitro group and possibly the ether oxygen. The aromatic rings would likely be involved in offset π–π stacking arrangements to minimize electrostatic repulsion. The flexible propoxy linker would adopt a conformation that optimizes these intermolecular interactions.

Table 1: Probable Intermolecular Interactions and Hydrogen Bonding in this compound (Inferred from Analogous Structures)

Interaction TypeDonorAcceptorProbable Geometry
C–H···O Hydrogen BondAromatic C-HNitro ODirectional, linear to slightly bent
C–H···O Hydrogen BondAliphatic C-H (propoxy)Nitro ODirectional, linear to slightly bent
C–H···O Hydrogen BondAromatic/Aliphatic C-HEther O (propoxy)Directional, bent
π–π StackingPhenyl RingPhenyl RingParallel-displaced or T-shaped
C–H···π InteractionAromatic/Aliphatic C-HPhenyl RingPerpendicular to the ring plane

Polymorphism and Co-crystallization Studies of Related Nitroaromatic Ethers

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites like this compound. mdpi.com The different polymorphs of a substance can exhibit distinct physical properties. The existence of a second monoclinic polymorph for 1-nitro-4-(4-nitrophenoxy)benzene highlights the potential for polymorphic behavior in this class of compounds. nih.gov The different packing arrangements in the polymorphs of a nitro-substituted acetophenone (B1666503) were found to be conditioned by the orientation of the nitro group. mdpi.com

The conformational flexibility of the propoxy chain in this compound would likely be a key factor in its potential for polymorphism. Different conformers could pack in various ways, leading to different crystal lattices with varying stabilities.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular component (a coformer) into the crystal lattice. learncbse.in The selection of a coformer is typically based on its ability to form robust intermolecular interactions, such as hydrogen bonds, with the target molecule. uni.lu

For nitroaromatic ethers, co-crystallization studies often exploit the hydrogen bond accepting capability of the nitro group. rsc.org Co-crystals of nitroanilines with caffeine, for instance, have been synthesized and structurally characterized. uni.lu In the context of this compound, potential coformers could be molecules with strong hydrogen bond donor groups, such as carboxylic acids or phenols. These coformers could form strong O–H···O hydrogen bonds with the nitro group or the ether oxygen of the title compound. The formation of co-crystals could lead to new solid forms with altered properties.

Table 2: Potential Co-formers for Co-crystallization with Nitroaromatic Ethers

Co-former ClassExamplePrimary Interaction Synthon
Carboxylic AcidsBenzoic AcidO–H···O (acid-nitro/ether)
Phenols4-HydroxyphenolO–H···O (phenol-nitro/ether)
AmidesBenzamideN–H···O (amide-nitro/ether)
Other Nitroaromatics1,3,5-Trinitrobenzeneπ–π stacking, C–H···O

Theoretical and Computational Investigations of 1 Nitro 4 3 Phenoxypropoxy Benzene

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. For a molecule like 1-Nitro-4-(3-phenoxypropoxy)benzene, both Density Functional Theory (DFT) and ab initio methods would be invaluable. DFT, with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting molecular geometries and electronic properties. unpatti.ac.id Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, while computationally more intensive, can provide benchmark results. unpatti.ac.id

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds in its propoxy linker, a simple optimization is insufficient. An exhaustive conformational energy landscape exploration is necessary to identify all low-energy conformers. This process involves systematically rotating the dihedral angles of the flexible linker and performing a geometry optimization for each starting conformation. The result is a potential energy surface that reveals the global minimum energy structure and other stable local minima.

Table 1: Hypothetical Torsional Angles for Key Dihedral Bonds in the Lowest Energy Conformer of this compound

Dihedral AnglePredicted Value (degrees)
C(aromatic)-O-C(propoxy)-C~180
O-C-C-C(propoxy)~60 or ~180
C-C-C-O(phenoxy)~180
C(propoxy)-O-C(aromatic)-C~120

Note: These values are illustrative and would need to be determined by actual calculations.

The electronic properties of the molecule are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller band gap suggests a more reactive molecule. For this compound, the HOMO would likely be localized on the electron-rich phenoxy group, while the LUMO would be concentrated on the electron-withdrawing nitrobenzene (B124822) moiety.

Table 2: Predicted Frontier Orbital Energies and Band Gap for this compound

ParameterPredicted Energy (eV)
HOMO Energy-6.5
LUMO Energy-2.5
Band Gap (LUMO-HOMO)4.0

Note: These are estimated values based on similar aromatic compounds.

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map would show regions of negative potential (typically colored red) and positive potential (colored blue). For this compound, the negative potential would be concentrated around the oxygen atoms of the nitro group and the ether linkages, indicating sites prone to electrophilic attack. The positive potential would likely be found around the hydrogen atoms of the aromatic rings. This analysis provides insights into intermolecular interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov By simulating the motion of the molecule in a given environment (e.g., in a solvent like water or an organic solvent), MD can reveal how the molecule flexes, bends, and interacts with its surroundings. nih.gov For this compound, MD simulations would be particularly useful for understanding the conformational flexibility of the propoxy chain and how solvent molecules arrange themselves around the polar nitro group and the nonpolar phenyl rings. chemrxiv.org

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to the peaks in an infrared (IR) spectrum can be predicted. nist.gov These predictions are crucial for confirming the identity and purity of a synthesized compound.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupPredicted Wavenumber (cm⁻¹)
N-O Asymmetric Stretch~1520
N-O Symmetric Stretch~1345
C-O-C Asymmetric Stretch~1240
Aromatic C-H Stretch~3100-3000

Note: These values are typical ranges and would be refined by specific calculations.

Computational Prediction of Reactivity Profiles and Reaction Pathways

Computational chemistry can also be used to predict the reactivity of a molecule and explore potential reaction pathways. researchgate.net By calculating the energies of transition states and reaction intermediates, it is possible to determine the activation energies and reaction enthalpies for various chemical transformations. For this compound, one could investigate the regioselectivity of electrophilic aromatic substitution or the reduction of the nitro group. researchgate.net This predictive capability is highly valuable in designing synthetic routes and understanding reaction mechanisms.

Reactivity Profiles and Mechanistic Pathways of 1 Nitro 4 3 Phenoxypropoxy Benzene

Nucleophilic Aromatic Substitution Reactions on the Nitro-Activated Aromatic Ring

The nitro group (NO₂) on the benzene (B151609) ring is a strong electron-withdrawing group, which significantly activates the ring towards nucleophilic aromatic substitution (SNAr). stackexchange.com This activation is most pronounced at the ortho and para positions relative to the nitro group. In 1-Nitro-4-(3-phenoxypropoxy)benzene, the phenoxypropoxy group is in the para position, a prime location for nucleophilic attack.

The general mechanism for SNAr reactions involves a two-step addition-elimination process. youtube.com A nucleophile attacks the carbon atom bearing the leaving group (in this case, the phenoxypropoxy group, though less common, or more typically, another substituent that might be present), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The presence of the nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge. stackexchange.com In the second step, the leaving group departs, and the aromaticity of the ring is restored. nih.gov

Common nucleophiles that can participate in these reactions include alkoxides, amines, and thiols. The rate of reaction is influenced by the strength of the nucleophile, the nature of the leaving group, and the solvent used. Theoretical studies using DFT (Density Functional Theory) calculations have been employed to better understand the factors controlling the reaction direction and rate in nucleophilic aromatic substitution on nitroaromatic compounds. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenoxy Moiety

In contrast to the nitro-activated ring, the phenoxy group's oxygen atom is an activating substituent for electrophilic aromatic substitution (EAS) on the second aromatic ring. The lone pairs on the oxygen atom can donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com This activation directs incoming electrophiles primarily to the ortho and para positions of the phenoxy ring.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration would involve reacting the compound with a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the phenoxy ring. masterorganicchemistry.com The reaction proceeds through the formation of a positively charged intermediate (a benzenonium ion or sigma complex), which is stabilized by resonance. msu.edu A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

Reactions Involving the Ether Linkage: Cleavage and Rearrangement Processes

The ether linkage in this compound is generally stable but can be cleaved under specific and often harsh conditions. The most common method for cleaving diaryl ethers or alkyl aryl ethers involves the use of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the adjacent carbon atom.

Catalytic methods can also be employed for ether cleavage. For example, transition metal catalysts, such as palladium, have been studied for the cleavage of β-O-4' ether linkages found in lignin, which bear some structural resemblance to the ether linkage in the title compound. researchgate.net These processes often involve hydrogenolysis, where the C-O bond is broken by the action of hydrogen gas and a catalyst.

Rearrangement reactions involving the ether linkage, such as the Fries or Claisen rearrangements, are not directly applicable to this specific structure without modification. The Fries rearrangement requires an acyl group on the phenolic oxygen, and the Claisen rearrangement requires an allyl or vinyl ether.

Comprehensive Reduction Chemistry of the Nitro Group: Catalytic and Stoichiometric Transformations

The nitro group is readily reduced to an amino group (NH₂) through various methods, a transformation of significant synthetic utility as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. wikipedia.org The reaction is typically carried out using a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel (Ni) under an atmosphere of hydrogen gas. masterorganicchemistry.comyoutube.com The choice of catalyst and reaction conditions can sometimes allow for selective reductions in the presence of other reducible functional groups.

Stoichiometric Reductions: A variety of metal-based reducing agents can effectively reduce nitroarenes.

Metals in Acidic Media: Reagents like tin (Sn) in hydrochloric acid (HCl), iron (Fe) in HCl (the Béchamp reduction), or zinc (Zn) in acid are classic methods for this transformation. masterorganicchemistry.comwikipedia.org These reactions are robust but can require strongly acidic conditions.

Sodium Borohydride (B1222165) Systems: While sodium borohydride (NaBH₄) alone does not typically reduce nitro groups, its reactivity can be enhanced by the addition of transition metal salts. orientjchem.org For example, NaBH₄ in the presence of nickel(II) acetate (B1210297) has been shown to be an effective system for reducing nitro compounds to amines at room temperature. orientjchem.org

Other Reagents: Other systems like zinc dust with ammonium (B1175870) chloride (Zn/NH₄Cl) can be used for the reduction, which under certain conditions can lead to intermediate products like N-phenylhydroxylamines. doubtnut.com

The general pathway for the reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine (B1172632) intermediates. wikipedia.org

Method Reagents Typical Products
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NiPrimary Amine (Aniline derivative)
Béchamp ReductionFe, HClPrimary Amine (Aniline derivative)
Tin and AcidSn, HClPrimary Amine (Aniline derivative)
Sodium Borohydride/Nickel SaltNaBH₄, Ni(OAc)₂Primary Amine (Aniline derivative)
Zinc and Ammonium ChlorideZn, NH₄ClN-Phenylhydroxylamine derivative

Oxidation Reactions of the Alkyl Chain and Aromatic Systems

The alkyl chain and aromatic rings of this compound can undergo oxidation, although the conditions required may be vigorous and could potentially lead to cleavage of the molecule.

Oxidation of the Alkyl Chain: The propyl chain connecting the two aromatic moieties is susceptible to oxidation, particularly at the benzylic-like positions (the carbons adjacent to the ether oxygens). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize these positions, possibly leading to the formation of carboxylic acids or ketones, though this would likely be accompanied by cleavage of the ether bond.

Oxidation of the Aromatic Systems: Aromatic rings are generally resistant to oxidation. However, under forcing conditions, they can be degraded. The electron-rich phenoxy ring would be more susceptible to oxidative degradation than the electron-deficient nitro-substituted ring. Ozone (O₃), followed by a workup, is a classic method for cleaving aromatic rings.

It is important to note that the nitro group itself is an oxidized form of nitrogen, and further oxidation at the nitrogen atom is not a typical reaction for this compound.

Detailed Mechanistic Investigations into Key Transformations of the Compound

Detailed mechanistic investigations into the reactions of this compound itself are not widely published. However, the mechanisms of the key transformations involving its functional groups are well-established from studies on simpler, analogous molecules.

Nucleophilic Aromatic Substitution (SNAr): Kinetic studies and computational modeling on compounds like p-halonitrobenzenes have been crucial in elucidating the SNAr mechanism. nih.gov These studies confirm that the addition of the nucleophile to form the Meisenheimer complex is typically the rate-determining step. nih.gov The stability of this intermediate, greatly enhanced by the para-nitro group, is key to the facility of the reaction. stackexchange.com

Electrophilic Aromatic Substitution (EAS): The mechanism of EAS is thoroughly studied. msu.edu For the phenoxy moiety, the resonance stabilization of the sigma complex (arenium ion) by the ether oxygen dictates the ortho, para regioselectivity. The positive charge in the intermediate for ortho and para attack can be delocalized onto the oxygen atom, providing an additional, highly stable resonance structure. This is not possible for meta attack. youtube.com

Nitro Group Reduction: The stepwise mechanism of nitro group reduction has been inferred from the isolation of intermediates like nitrosobenzene (B162901) and N-phenylhydroxylamine under specific reaction conditions. wikipedia.org For instance, reduction with Zn/NH₄Cl is known to favor the formation of the hydroxylamine. doubtnut.com Each two-electron reduction step leads to a more reduced nitrogen species until the amine is formed.

Advanced Research Applications and Derivatization Potential of 1 Nitro 4 3 Phenoxypropoxy Benzene

Role as a Versatile Synthetic Intermediate in the Construction of Complex Molecular Architectures

The true synthetic value of 1-Nitro-4-(3-phenoxypropoxy)benzene lies in the reactivity of its nitroaromatic system. Nitro-containing organic compounds are renowned as versatile building blocks in organic synthesis due to the nitro group's ability to be transformed into a wide array of other functional groups. frontiersin.orgnih.govsci-hub.se

The most prominent transformation is the reduction of the nitro group to an amine (aniline derivative). This reaction is a cornerstone of synthetic chemistry as it provides a gateway to a vast number of other functionalities. A variety of reagents can accomplish this transformation under mild conditions, including catalytic hydrogenation (e.g., H₂/Pd), or the use of metals in acidic media (e.g., Sn, Fe/HCl). nih.govresearchgate.net The resulting amino group can then be used in amide bond couplings, diazotization reactions to introduce other substituents, or as a directing group in further electrophilic aromatic substitutions.

Furthermore, the nitro group itself is a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution and directs incoming electrophiles to the meta position. libretexts.orglibretexts.org This directing effect is a critical tool in the regioselective synthesis of polysubstituted aromatic compounds. libretexts.orglibretexts.org For instance, attempting to introduce a bromine atom to the nitro-bearing ring of this compound would be expected to yield substitution at the positions meta to the nitro group. This predictable reactivity allows for the strategic construction of complex molecules where precise substituent placement is essential.

The ether linkage and the second phenoxy ring are generally stable under many of the conditions used to modify the nitro group, allowing for selective transformations at one end of the molecule while preserving the other. This differential reactivity is a key attribute for a versatile synthetic intermediate.

Exploration in Supramolecular Chemistry: Host-Guest Systems and Molecular Recognition

While specific studies on this compound in host-guest chemistry are not widely documented, its molecular structure contains all the necessary elements for such applications. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, and aromatic stacking (π-π interactions), to build large, well-organized molecular assemblies.

The two phenyl rings of this compound can participate in π-π stacking interactions, which are fundamental to molecular recognition and the formation of self-assembled structures. rsc.org The electron-deficient nature of the nitrophenyl ring and the relatively electron-rich character of the unsubstituted phenoxy ring could facilitate favorable offset-stacked geometries. The flexible three-carbon propoxy linker allows the two aromatic moieties to orient themselves to maximize these stabilizing interactions with a suitable guest molecule or another host.

Investigation in Materials Science: Potential as a Precursor for Polymers, Liquid Crystals, or Optoelectronic Materials

The unique combination of a rigid aromatic unit and a flexible linker in this compound suggests its potential as a monomer or building block in materials science.

Polymers: The reduction of the nitro group to a diamine (by first nitrating the second phenyl ring) would create a monomer suitable for the synthesis of polyamides or polyimides. These classes of polymers are known for their high thermal stability and mechanical strength. The flexible ether linkage could impart improved processability or specific mechanical properties to the resulting polymer.

Liquid Crystals: Molecules that exhibit liquid crystalline behavior often possess a combination of rigid and flexible segments. The two aromatic rings provide the necessary rigidity, while the propoxy chain offers flexibility. By modifying the substituents on the phenyl rings, it may be possible to design derivatives of this compound that exhibit mesophases, which are characteristic of liquid crystals.

Optoelectronic Materials: Aromatic nitro compounds are known to possess non-linear optical (NLO) properties due to the strong intramolecular charge transfer from the aromatic ring to the nitro group. While this property has not been explicitly reported for this compound, related molecules like 1-Nitro-4-phenoxybenzene nist.gov are structurally similar. The presence of the nitro group suggests that this compound and its derivatives could be investigated for applications in optoelectronic devices where frequency-doubling or other NLO effects are desired.

Photophysical Properties and Potential Applications in Photon-Driven Processes

The photophysical properties of a molecule describe its interaction with light. For this compound, these properties are largely dictated by the nitrophenyl chromophore. Aromatic nitro compounds typically exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum.

Upon absorption of a photon, the molecule is promoted to an excited state. The fate of this excited state can include fluorescence, phosphorescence, or photochemical reaction. Nitroaromatic compounds are often used as photosensitizers or in photolabile protecting groups, where the absorption of light triggers a chemical transformation. For example, nitrobenzyl groups are classic examples of photolabile protecting groups used to release a substrate upon UV irradiation. While the phenoxypropoxy linkage is different, the underlying principle of using the nitroaromatic core to absorb light could be explored for similar photon-driven applications.

Design and Synthesis of Analogues for Structure-Property Relationship Studies in Chemical Biology (excluding human clinical data)

Structure-property relationship studies are fundamental to understanding how a molecule's chemical structure dictates its function. This compound is an excellent scaffold for such studies. By systematically introducing different substituents at various positions on its two aromatic rings, one can probe how these changes influence molecular interactions.

Substituents are known to exert their influence through a combination of inductive and resonance effects. libretexts.org An inductive effect is the transmission of charge through sigma bonds, while a resonance effect involves the delocalization of electrons through the π-system.

For example, adding electron-donating groups (like methoxy (B1213986) or methyl) to the phenoxy ring would increase its electron density, potentially strengthening its π-stacking interactions with electron-deficient aromatic systems. Conversely, adding further electron-withdrawing groups (like cyano or trifluoromethyl nih.gov) to the nitrophenyl ring would enhance its electron-accepting character. libretexts.org The rate of fragmentation of related nitrobenzyl compounds has been shown to be sensitive to the electronic nature of substituents, a principle that could be explored with analogues of this compound. rsc.org

Table 1: Influence of Substituent Type on Electrophilic Aromatic Substitution

Substituent Type Example Groups Effect on Reactivity Directing Influence
Activating -OH, -OCH₃, -CH₃ Increases reactivity Ortho, Para
Deactivating (Halogens) -F, -Cl, -Br, -I Decreases reactivity Ortho, Para
Deactivating -NO₂, -CN, -C(O)R Decreases reactivity Meta

Data sourced from Chemistry LibreTexts libretexts.org

The principles of rational design can be applied to modify the physicochemical properties of this compound for specific chemical biology research tools (e.g., probes or inhibitors for in vitro studies). Key properties that can be modulated include solubility, lipophilicity, and electronic properties.

Solubility: The parent compound is likely to have low aqueous solubility. To improve this for biological assays in aqueous media, polar functional groups such as hydroxyl (-OH) or carboxylic acid (-COOH) could be introduced onto one of the aromatic rings.

Electronic Properties: As discussed, the electronic nature of the molecule can be systematically varied. This is crucial for applications where the molecule needs to act as an electron donor or acceptor, or where its binding to a biological target is sensitive to the electrostatic potential of the ligand.

Through such rational design and synthesis of analogues, a library of compounds based on the this compound scaffold could be created to systematically probe structure-property relationships in a variety of chemical and biological contexts.

Q & A

Q. What are the optimal synthetic routes for 1-Nitro-4-(3-phenoxypropoxy)benzene, and how can reaction yields be optimized?

The synthesis involves nucleophilic substitution between 4-nitrophenol and 3-phenoxypropyl halides (e.g., bromide or chloride). Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or acetone improve nucleophilicity.
  • Catalysts : Anhydrous K₂CO₃ or NaH enhances deprotonation of the phenolic hydroxyl group.
  • Temperature : Reactions conducted at 80–100°C for 6–12 hours yield 72–85% product . Purification via recrystallization (ethyl acetate/petroleum ether) or column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic proton splitting patterns and ether linkage signals at δ 4.1–4.3 ppm).
  • X-ray crystallography : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 8.11 Å, b = 11.89 Å, c = 12.40 Å, β = 106.4°) provide atomic-level resolution. Hydrogen bonding and nitro group planarity are critical for stability .
  • IR spectroscopy : Nitro group vibrations at 1510 cm⁻¹ (asymmetric) and 1338 cm⁻¹ (symmetric) confirm functionalization .

Advanced Research Questions

Q. What methodological approaches are used to analyze contradictory data in the antimicrobial activity of derivatives?

Discrepancies in MIC values across studies require:

  • Standardized protocols : Use CLSI guidelines for broth microdilution assays.
  • Structural benchmarking : Compare activity of ortho, meta, and para isomers. For example:
DerivativeMIC (mg/mL)Bacterial Strain
1-Nitro-4-(tetrafluoroethoxy)benzene0.25Escherichia coli
1-Nitro-3-(trifluoromethoxy)benzene0.10Pseudomonas aeruginosa
Parent compound0.50Staphylococcus aureus
  • Statistical validation : Apply ANOVA to assess significance of substituent effects .

Q. How do electronic effects of substituents influence the compound’s reactivity in SNAr (nucleophilic aromatic substitution) reactions?

  • Hammett analysis : Nitro groups (σₚ = +1.27) activate the ring toward nucleophilic attack at the para position.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states. Electron-deficient aromatic rings show 30% faster reaction kinetics with amines compared to non-nitro analogs .
  • Kinetic isotope effects : Deuterium labeling at the nitro group’s ortho position can quantify rate-limiting steps .

Q. What crystallographic techniques resolve polymorphism in nitro-aromatic compounds?

  • Single-crystal X-ray diffraction : Identifies packing motifs (e.g., herringbone vs. layered structures) and π-π interactions. For example, a second monoclinic polymorph of a related compound showed a 2.5% difference in unit cell volume due to altered nitro group torsion angles .
  • DSC/TGA : Differentiates polymorphs by melting points (ΔTm = 5–10°C) and thermal decomposition profiles.

Q. How can computational tools predict the environmental toxicity of this compound?

  • QSAR models : Use descriptors like logP (2.8) and molar refractivity (62.3) to estimate bioaccumulation potential.
  • EPA EPI Suite : Predicts moderate aquatic toxicity (LC₅₀ = 1.2 mg/L for Daphnia magna).
  • Metabolic pathway analysis : Cytochrome P450-mediated nitro-reduction generates aryl hydroxylamines, which are hepatotoxic .

Methodological Considerations

Q. What strategies mitigate nitro group reduction during catalytic hydrogenation?

  • Selective catalysts : Use Pd/C with N-methylmorpholine N-oxide (NMO) to suppress over-reduction.
  • Solvent effects : Ethanol/water mixtures (4:1) stabilize intermediates, reducing dehalogenation side reactions.
  • In situ FTIR monitoring : Track nitro (1520 cm⁻¹) to amine (3450 cm⁻¹) conversion in real time .

Q. How are structure-property relationships (SPRs) established for material science applications?

  • Dielectric constant measurements : Nitro groups increase polarity (ε = 4.5 vs. 2.3 for non-nitro analogs).
  • DSC analysis : Glass transition temperatures (Tg) correlate with phenoxy chain flexibility (ΔTg = 15°C for C3 vs. C5 alkoxy chains) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.